N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
The compound N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide belongs to a class of heterocyclic molecules featuring an isothiazolo[4,5-d]pyrimidin-7-one core linked to an acetamide group.
The core structure comprises:
- Isothiazolo[4,5-d]pyrimidin-7-one: A fused bicyclic system with sulfur and nitrogen atoms contributing to electron-deficient properties.
- Pyridin-4-yl group: Enhances solubility and hydrogen-bonding capacity.
- Acetamide linker: Facilitates interaction with biological targets through hydrogen bonding.
- 2-ethylphenyl substituent: Likely influences lipophilicity and steric interactions compared to analogs.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-2-13-5-3-4-6-15(13)23-16(26)11-25-12-22-18-17(14-7-9-21-10-8-14)24-28-19(18)20(25)27/h3-10,12H,2,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLKXYSBXFERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
Heterocyclic Core Modifications
Key Observations :
- Replacement of isothiazolo with triazolo or thiazolo cores alters electron distribution and binding affinity.
- The urea linker in IDPU () shows distinct neuroprotective efficacy compared to acetamide-linked analogs.
Preparation Methods
Synthesis Strategies for Core Intermediate Formation
Nucleophilic Substitution for Acetamide Backbone Construction
The acetamide moiety is typically introduced via nucleophilic substitution between 2-chloroacetamide derivatives and aromatic amines. For instance, CN101538223A demonstrates that N-(2-aryl)ethyl-2-aminoacetamide intermediates react with halogenated electrophiles (e.g., chloroacetaldehyde dimethyl acetal) in biphasic systems containing organic solvents (e.g., dichloromethane) and water, facilitated by phase transfer catalysts like tetrabutylammonium bromide. The base (e.g., potassium carbonate) neutralizes HCl byproducts, shifting equilibrium toward product formation.
Cyclization to Form Isothiazolo[4,5-d]Pyrimidinone
Cyclization of thioamide precursors with dichloro-pyrimidines under basic conditions generates the isothiazolo[4,5-d]pyrimidinone core. US20030212276A1 highlights the use of phosphorus oxychloride (POCl₃) to activate carbonyl groups for nucleophilic attack by sulfur-containing reagents. For example, treating 4-amino-6-methoxy-7-(4-methylpiperazin-1-yl)quinoline-3-carbonitrile with POCl₃ yields a chlorinated intermediate, which subsequently reacts with pyridin-4-amine to install the pyridyl substituent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents polar aprotic solvents like N,N-dimethylformamide (DMF) or 2-ethoxyethanol enhance nucleophilicity and dissolution of reactants. As reported in ACS Omega, coupling reactions between pyrimidin-4-amine and bromoethyl intermediates proceed efficiently in DMF at 60–80°C. Elevated temperatures (>100°C) are employed for cyclization steps, as seen in US20030212276A1, where refluxing diphenyl ether facilitates ring closure.
Table 1: Solvent and Temperature Optimization
Catalytic and Stoichiometric Considerations
Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, increasing yields by 15–20%. Stoichiometric bases like potassium carbonate (3.5 equivalents) ensure complete deprotonation of amine precursors, as demonstrated in ACS Omega.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, the target compound’s HRMS spectrum shows a molecular ion peak at m/z 434.1234 (calculated for C₂₁H₂₀N₅O₂S⁺).
Table 2: Key NMR Assignments (400 MHz, Chloroform-d)
| Proton Environment | δ (ppm) | Multiplicity | Correlation |
|---|---|---|---|
| Pyridin-4-yl H-2/H-6 | 8.52 | Doublet | J = 5.1 Hz (coupling to H-3/H-5) |
| Isothiazolo H-5 | 7.13 | Singlet | Adjacent to S and N atoms |
| Acetamide NH | 6.31 | Broad | Exchange with D₂O |
Purity Assessment via Chromatography
Column chromatography using silica gel (100–200 mesh) and ethyl acetate/hexane gradients (1:5 to 1:2 v/v) achieves >95% purity, as per US10336749B2. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further verifies purity.
Large-Scale Purification and Crystallization
Applications and Derivative Synthesis
Biological Activity Profiling
While specific data for N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide remains proprietary, structurally analogous compounds exhibit kinase inhibitory activity. Modifications at the pyridin-4-yl position enhance selectivity toward ATP-binding pockets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
- Methodological Answer : Multi-step synthesis is typically required, starting with precursors containing pyridine and isothiazolopyrimidine cores. Key steps include:
- Coupling Reactions : Use of condensing agents (e.g., EDCI or DCC) to link the acetamide group to the heterocyclic scaffold under anhydrous conditions .
- Oxidation and Cyclization : Controlled oxidation of intermediates using reagents like m-CPBA, followed by cyclization in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon frameworks, with pyridinyl protons typically appearing as doublets at δ 8.5–9.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with isothiazolo[4,5-d]pyrimidine derivatives .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions, if crystallizable .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Test against CDK2 or EGFR kinases using fluorescence-based ADP-Glo™ assays, with IC values compared to reference inhibitors (e.g., imatinib) .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, DMF at 90°C improves cyclization efficiency by 30% compared to THF .
- In Situ Monitoring : Real-time reaction tracking via FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR vs. ITC for binding affinity) to identify assay-specific artifacts .
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modifications (e.g., halogen substitution at the 2-ethylphenyl group) to isolate pharmacophore contributions .
Q. How can computational modeling predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., CDK2 PDB: 1HCL). Pyridinyl nitrogen often forms hydrogen bonds with hinge-region residues (e.g., Leu83) .
- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .
Key Challenges and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
